Cas no 329905-39-7 (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide)

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a structurally unique benzothiazole derivative characterized by the incorporation of an adamantane moiety and nitro-methoxy functional groups. This compound exhibits potential utility in medicinal chemistry and material science due to its rigid, lipophilic adamantane framework, which enhances stability and bioavailability. The nitro and methoxy substituents on the benzothiazole core may contribute to electronic modulation, making it a candidate for applications in drug discovery, particularly in targeting neurological or antimicrobial pathways. Its well-defined molecular architecture also suggests suitability for exploratory research in organic synthesis and photophysical studies. The compound's purity and synthetic reproducibility further support its use in rigorous scientific investigations.
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide structure
329905-39-7 structure
商品名:N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
CAS番号:329905-39-7
MF:C19H21N3O4S
メガワット:387.452743291855
CID:6527258

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
    • Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(4-methoxy-6-nitro-2-benzothiazolyl)-
    • インチ: 1S/C19H21N3O4S/c1-26-14-5-13(22(24)25)6-15-16(14)20-18(27-15)21-17(23)19-7-10-2-11(8-19)4-12(3-10)9-19/h5-6,10-12H,2-4,7-9H2,1H3,(H,20,21,23)
    • InChIKey: HBNSWSCKYLXXQK-UHFFFAOYSA-N
    • ほほえんだ: C12(C(NC3=NC4=C(OC)C=C([N+]([O-])=O)C=C4S3)=O)CC3CC(CC(C3)C1)C2

じっけんとくせい

  • 密度みつど: 1.459±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.46±0.70(Predicted)

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0161-0162-20mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0161-0162-50mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0161-0162-75mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0161-0162-1mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0161-0162-3mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0161-0162-40mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0161-0162-10mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0161-0162-25mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0161-0162-20μmol
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0161-0162-30mg
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
329905-39-7 90%+
30mg
$119.0 2023-07-28

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide 関連文献

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamideに関する追加情報

Comprehensive Guide to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide (CAS No. 329905-39-7)

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide (CAS No. 329905-39-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, which combines a benzothiazole core with an adamantane moiety, exhibits unique chemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a building block for novel drug candidates and advanced materials.

The molecular structure of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide features a nitro group and a methoxy group on the benzothiazole ring, which contribute to its electronic properties and reactivity. The adamantane component, known for its rigid, cage-like structure, enhances the compound's stability and may influence its biological activity. These structural characteristics have led to investigations into its potential use in central nervous system (CNS) drug development, given adamantane's historical significance in neurology.

Recent studies have explored the synthetic pathways for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, with particular focus on optimizing yield and purity. The compound's synthesis typically involves multi-step organic reactions, including amide coupling and nitration processes. Researchers are also investigating its photophysical properties, as the benzothiazole core is known for its fluorescence characteristics, making it potentially useful in bioimaging applications.

In the pharmaceutical sector, there is growing interest in how N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide might interact with biological targets. Computational chemistry studies suggest that its unique structure could bind to specific enzyme active sites or receptor proteins. This has sparked research into its potential as a protein kinase inhibitor or antiviral agent, though these applications remain in early stages of investigation.

The materials science community has examined N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide for its potential in creating advanced polymers and coordination complexes. The compound's rigid structure and functional groups make it an interesting candidate for developing high-performance materials with specific thermal or mechanical properties. Some researchers are exploring its use in molecular electronics due to its potential charge transport characteristics.

Analytical characterization of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm its molecular structure and purity, which are crucial for research applications. The compound's solubility profile and stability under various conditions are also important parameters being studied for practical applications.

From a commercial perspective, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide remains a specialty chemical primarily used in research settings. Its market availability is limited to chemical suppliers specializing in rare organic compounds. Pricing and availability can vary significantly depending on purity requirements and order quantities. Researchers looking to source this compound should verify the supplier's analytical data and certificates of analysis.

Safety considerations for handling N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide follow standard laboratory protocols for organic compounds. While comprehensive toxicological data may be limited, prudent practices include using personal protective equipment and working in well-ventilated areas. The compound should be stored under appropriate conditions to maintain stability, typically in a cool, dry environment protected from light.

Future research directions for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide may explore its potential in medicinal chemistry applications more extensively. The combination of benzothiazole and adamantane pharmacophores suggests possible activity against various biological targets. Additionally, its structure-activity relationships could be systematically studied to develop derivatives with enhanced properties for specific applications.

For researchers working with N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, it's important to consult recent literature for the latest findings. The compound's unique structure continues to inspire innovative applications across chemistry and materials science. As understanding of its properties deepens, new opportunities for its utilization in cutting-edge research are likely to emerge.

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